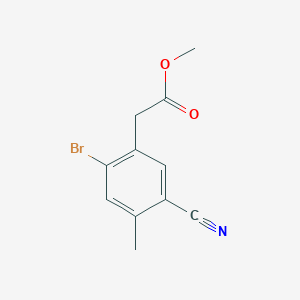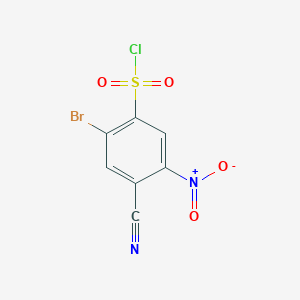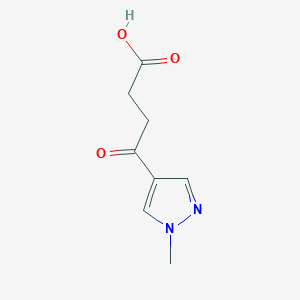
2-méthyl-2,3-dihydro-1H-indole-1-sulfonamide
Vue d'ensemble
Description
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the molecular formula C9H12N2O2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide has several scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products used for the treatment of various disorders in the human body .
Mode of Action
The specific mode of action of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide Indole derivatives, in general, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The exact biochemical pathways affected by 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide Indole derivatives have been reported to show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Analyse Biochimique
Biochemical Properties
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability .
Cellular Effects
The effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At higher doses, it can become toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can affect the levels of certain metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the metabolic profile of cells and tissues, impacting their function and behavior .
Transport and Distribution
The transport and distribution of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it may bind to certain proteins or organelles, influencing its localization and accumulation. The distribution of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-methylindole with sulfonamide under specific conditions. For instance, the Fischer indole synthesis method can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted indole derivatives. These products have diverse applications in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-2,3-dihydro-1H-inden-1-one: A similar compound with a different functional group, used in organic synthesis.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
3-methyl-2-phenyl-1-substituted-indole: Known for its anti-inflammatory and analgesic activities.
Uniqueness
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydroindole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTSLZCSQOSTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)



![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
